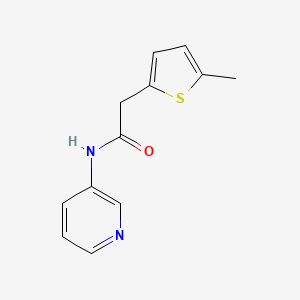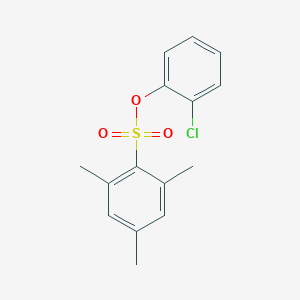
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the family of thioacetamides, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been shown to inhibit cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that are involved in inflammation. 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by decreasing the production of pro-inflammatory cytokines and mediators. 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has also been shown to reduce pain by inhibiting the production of prostaglandins. Additionally, 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been found to have antioxidant activity, which may protect against oxidative stress-induced damage.
実験室実験の利点と制限
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and has a high yield, making it cost-effective. 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has also been found to be stable under various conditions, which allows for its use in a wide range of experiments. However, there are some limitations to the use of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide. One area of interest is the investigation of its potential use in the treatment of neurological disorders. 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide and its potential therapeutic applications. Finally, the development of new synthesis methods and analogs of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide may lead to the discovery of more potent and selective compounds.
合成法
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 5-methylthiophene-2-carboxylic acid and pyridine-3-amine, followed by the addition of acetic anhydride. The reaction mixture is then heated and stirred for several hours, and the resulting product is purified using column chromatography. The yield of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide obtained through this method is high, making it a cost-effective approach for large-scale production.
科学的研究の応用
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has also been investigated for its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been found to have antimicrobial activity against a wide range of bacterial and fungal strains.
特性
IUPAC Name |
2-(5-methylthiophen-2-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-4-5-11(16-9)7-12(15)14-10-3-2-6-13-8-10/h2-6,8H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHLJEHHASEAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7440093.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7440103.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7440108.png)
![[(3S,5R)-4-benzyl-3-[[(2-cyclopropylpyrimidin-5-yl)methylamino]methyl]-5-methylmorpholin-3-yl]methanol](/img/structure/B7440112.png)
![[4-[[(3S,5R)-4-benzyl-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7440119.png)

![3-fluoro-6-methoxy-N-[[(2R,5S)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7440131.png)

![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)



![N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-6-(N-methylanilino)pyridine-3-carboxamide](/img/structure/B7440160.png)
![4-[[1-[4-(Trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7440177.png)